Selumetinib
Overview
Description
Selumetinib, sold under the brand name Koselugo, is a medication primarily used for the treatment of neurofibromatosis type 1 (NF-1) in children aged two years and older. NF-1 is a genetic disorder of the nervous system that causes tumors to grow on nerves . This compound is a selective inhibitor of mitogen-activated protein kinase 1 and 2 (MEK1/2), which are key components of the Raf-MEK-ERK signaling pathway .
Mechanism of Action
Target of Action
Selumetinib, also known as AZD6244 or ARRY-142886, is a highly specific inhibitor of mitogen-activated protein kinase 1/2 (MEK1/2) . MEK1/2 are key components of the Ras-Raf-MEK-ERK signaling pathway, which plays a crucial role in the survival, propagation, and drug resistance of human cancers .
Mode of Action
This compound works by selectively binding to MEK1/2 proteins, thereby inhibiting their activity . This inhibition prevents the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), which are the sole targets of MEK . By blocking this critical step, this compound effectively arrests the MAPK-ERK signaling pathway .
Biochemical Pathways
The MAPK-ERK pathway is often overactive in various types of cancers, leading to uncontrolled cell growth and proliferation . By inhibiting MEK1/2, this compound disrupts this pathway, leading to a decrease in cellular growth, cell cycle arrest in the G1-S phase, and induction of apoptosis .
Pharmacokinetics
This compound and its active metabolite, N-desmethyl this compound, have been well characterized in both adults and children . Both compounds exhibit rapid absorption and mean terminal elimination half-lives of about 7.5 hours, with minimal accumulation at steady state . Factors such as food intake, weight metrics, age, co-administration of cytochrome modulators, and Asian ethnicity can significantly influence this compound’s apparent oral clearance .
Result of Action
The primary result of this compound’s action is the shrinkage of associated tumors, as seen in patients with Neurofibromatosis type 1 (NF-1) who have symptomatic, inoperable plexiform neurofibromas (PN) . This leads to positive clinical outcomes, including a decrease in symptoms and improved quality of life .
Action Environment
For instance, food intake has been identified as a significant covariate on this compound absorption . Therefore, understanding these factors and tailoring treatment plans accordingly can help optimize the therapeutic benefits of this compound.
Preparation Methods
Selumetinib is synthesized through a multi-step chemical processThe final step involves the formation of the carboxamide group . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing the formation of impurities.
Chemical Reactions Analysis
Selumetinib undergoes several types of chemical reactions, including:
Oxidation: This compound is sensitive to oxidation, leading to the formation of an amide derivative.
Photooxidation: Exposure to light can cause photooxidation, resulting in the formation of an ester derivative.
Hydrolysis: This compound can undergo hydrolysis under acidic or basic conditions, leading to the degradation of the compound.
Common reagents and conditions used in these reactions include oxidizing agents, light exposure, and acidic or basic solutions. The major products formed from these reactions are amide and ester derivatives.
Scientific Research Applications
Selumetinib has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the Raf-MEK-ERK signaling pathway and its role in various cellular processes.
Biology: Investigated for its effects on cell growth, differentiation, and apoptosis in various cell lines.
Industry: Utilized in the development of targeted therapies for cancer treatment.
Comparison with Similar Compounds
Selumetinib is compared with other MEK inhibitors such as trametinib and cobimetinib. While all three compounds target the MEK1/2 proteins, this compound is unique in its chemical structure and pharmacokinetic properties . For example, trametinib and cobimetinib have different molecular structures and may exhibit different efficacy and safety profiles in clinical settings .
Similar Compounds
- Trametinib
- Cobimetinib
- Binimetinib
This compound’s uniqueness lies in its specific binding affinity and selectivity for MEK1/2, which contributes to its effectiveness in treating neurofibromatosis type 1 and other tumors .
Properties
IUPAC Name |
6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClFN4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOHGALHFOKKQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClFN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048944 | |
Record name | Selumetinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The Ras-Raf-MEK-ERK signaling cascade is known to be activated in several types of cancer, and regulates the transcription of proteins involved in apoptosis. In addition, studies have shown that mutations of the Raf component of the pathway can contribute to chemotherapy drug resistance. Ras as well as several kinases and phosphatases are responsible for regulating the Raf-MEK-ERK pathway. Often in cancers, Ras (a G-protein coupled receptor) is deregulated, allowing downstream signalling to proceed unchecked. Through several complex steps, Raf phosphorylates and activates MEK, which then phosphorylates and activates ERK. ERK is then able to exert its effects on several downstream targets. As such, therapies inhibiting upstream components of this pathway have become attractive targets for cancer treatment. Selumetinib exerts its effects by selectively inhibiting MEK1 and MEK2 which can effectively blunt the pleiotropic effects of the Ras-Raf-MEK-ERK cascade. By inhibiting this oncogenic pathway, selumetinib reduces cell proliferation, and promotes pro-apoptotic signal transduction. | |
Record name | Selumetinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11689 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
606143-52-6 | |
Record name | Selumetinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606143-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Selumetinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0606143526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selumetinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11689 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Selumetinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-1,3-benzodiazole-6-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SELUMETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UH91I579U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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